NCS-382 is a synthetic compound structurally related to γ-hydroxybutyric acid (GHB) [, , , ]. It serves as a valuable tool in scientific research, particularly in the field of neuropharmacology, due to its interactions with GHB and GABAB receptors in the brain [, , , , , ]. NCS-382 is often employed to investigate the specific roles of these receptors in various physiological and behavioral processes [, , , , , ].
Future Directions
Developing More Selective GHB Receptor Ligands: The complex pharmacology of NCS-382, with its mixed agonist/antagonist profile and interactions with GABAB receptors, highlights the need for more selective GHB receptor ligands [, , ]. Developing such compounds would allow for more precise investigations into the physiological and behavioral roles of GHB receptors.
Elucidating the Molecular Mechanisms of NCS-382: Further research is needed to fully understand the molecular basis for the diverse effects of NCS-382. This includes investigating its binding kinetics, downstream signaling pathways, and potential allosteric interactions with GHB and GABAB receptors [, , ].
Exploring the Therapeutic Potential of GHB Receptor Modulation: Despite some promising leads, the therapeutic potential of targeting GHB receptors remains largely unexplored [, ]. Further research using NCS-382 and other GHB receptor ligands could pave the way for novel treatments for conditions like narcolepsy, alcohol withdrawal, and certain neurodegenerative disorders.
Related Compounds
γ-Hydroxybutyric Acid (GHB)
Compound Description: γ-Hydroxybutyric acid (GHB) is a naturally occurring neurotransmitter and a psychoactive drug. It acts as an agonist at both GHB receptors and GABAB receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: GHB is structurally related to NCS-382 and is the primary endogenous ligand for GHB receptors. NCS-382 was initially developed as a putative antagonist for GHB receptors and is often used in research to differentiate the effects of GHB receptor activation from GABAB receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
(±)Baclofen
Compound Description: (±)Baclofen is a racemic drug that acts as a selective agonist for GABAB receptors. It is commonly used as a muscle relaxant and anti-spastic agent. [, , , ]
Relevance: Baclofen is used as a pharmacological tool to investigate the involvement of GABAB receptors in various physiological processes, including those potentially modulated by NCS-382 and GHB. This helps to differentiate GABAB receptor-mediated effects from those mediated by GHB receptors. [, , , ]
γ-Butyrolactone (GBL)
Compound Description: γ-Butyrolactone (GBL) is a prodrug of GHB that is metabolized to GHB in the body. It acts as a GABAB receptor agonist and exhibits similar pharmacological effects to GHB. [, , , , ]
Relevance: GBL is relevant to NCS-382 research as it is a prodrug of GHB, the primary endogenous ligand for GHB receptors which NCS-382 is purported to antagonize. Studies utilizing GBL can provide insights into the role of GHB receptors in various physiological processes. [, , , , ]
1,4-Butanediol (1,4-BDL)
Compound Description: 1,4-Butanediol (1,4-BDL) is another prodrug of GHB, similar to GBL, that is metabolized to GHB in the body. It also acts as a GABAB receptor agonist and produces comparable effects to GHB. [, , , ]
Relevance: 1,4-BDL is relevant to NCS-382 research as it, like GBL, is converted to GHB in vivo. Studying the effects of 1,4-BDL, in conjunction with NCS-382, can help to further elucidate the role of GHB receptors in various physiological processes. [, , , ]
trans-γ-Hydroxycrotonic Acid (t-HCA)
Compound Description: trans-γ-Hydroxycrotonic acid (t-HCA) is a GHB analog that selectively binds to GHB receptors with high affinity but exhibits weaker or no affinity for GABAB receptors. [, ]
Relevance: t-HCA is a useful tool in differentiating GHB receptor-mediated effects from GABAB receptor-mediated effects. This selectivity for GHB receptors makes t-HCA valuable in research involving NCS-382, which aims to distinguish between these two receptor systems. [, ]
Compound Description: γ-(p-Methoxybenzyl)-γ-hydroxybutyric acid (NCS-435) is another GHB analog that demonstrates high affinity for GHB receptors but weak or no affinity for GABAB receptors. []
Relevance: Like t-HCA, NCS-435 is a valuable pharmacological tool for researchers investigating the specific role of GHB receptors, as it avoids activating GABAB receptors. This selectivity makes NCS-435 useful in studies involving NCS-382, which aims to isolate and understand the effects of GHB receptor modulation. []
Compound Description: (3-Aminopropyl)(diethoxymethyl)phosphinic acid (CGP 35348) is a selective antagonist for GABAB receptors and is commonly used in research to block GABAB receptor activation. [, , , , , ]
Relevance: CGP 35348 is frequently utilized in conjunction with NCS-382 to dissect the individual contributions of GABAB and GHB receptors to the effects of GHB. By blocking GABAB receptors, researchers can isolate the specific actions mediated by GHB receptors, allowing for a more precise understanding of NCS-382's pharmacological profile. [, , , , , ]
NCS-356
Compound Description: NCS-356 is a compound that acts as an agonist at GHB receptors. [, ]
Relevance: As a GHB receptor agonist, NCS-356 is used in research to investigate the effects of activating GHB receptors. This is helpful in comparison with NCS-382, which is purported to be a GHB receptor antagonist. [, ]
3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA)
Compound Description: 3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA) is a cyclic analog of GHB that exhibits high affinity for GHB receptors and displays stereoselectivity, with the R-enantiomer having higher affinity. []
Relevance: HOCHCA is relevant to NCS-382 research due to its high affinity and selectivity for GHB receptors, similar to NCS-382. The stereoselectivity of HOCHCA further suggests the specific structural requirements for binding to GHB receptors, which can be valuable information in understanding the interaction of NCS-382 with these receptors. []
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA)
Compound Description: 3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is another cyclic GHB analog with high affinity for GHB receptors and stereoselectivity, with the R-enantiomer showing greater potency. []
Relevance: Like HOCHCA, HOCPCA's high affinity and selectivity for GHB receptors, along with its stereoselective binding, make it a useful tool in studying GHB receptor pharmacology. This information can also provide insights into the binding characteristics and potential interactions of NCS-382 with GHB receptors. []
Compound Description: This is the radiolabeled version of NCS-382, commonly used in binding studies to characterize the affinity and distribution of GHB receptors in tissues. [, , ]
Relevance: As the radiolabeled form of the target compound, it is an essential tool for studying the binding properties of NCS-382 itself. [, , ]
Overview
NCS-382 is a synthetic compound that acts as a selective antagonist at the high-affinity binding sites of gamma-hydroxybutyric acid (GHB). It is recognized for its potential therapeutic applications, particularly in neurodegenerative diseases and ischemic stroke. The compound has garnered attention due to its unique pharmacological properties and its role as a substrate for monocarboxylate transporters, which facilitate its passage across the blood-brain barrier.
Source and Classification
NCS-382 is classified as a small molecule drug with the molecular formula C13H12O3 and a CAS registry number of 130922-07-5. It is primarily studied for its interactions with GHB receptors and monocarboxylate transporters, specifically subtypes 1 and 4, which are crucial for its pharmacokinetics and therapeutic efficacy.
Synthesis Analysis
The synthesis of NCS-382 involves several key steps, which can be summarized as follows:
Starting Material Reduction: The synthesis begins with the reduction of a suitable starting material to form an α,β-unsaturated ethyl ester.
Mesylation and Elimination: Following reduction, mesylation is performed, leading to the formation of an intermediate that undergoes elimination to yield the desired product.
Oxidation: The intermediate undergoes oxidation using chromium trioxide, although alternative oxidizing agents were explored with varying success rates.
Final Deprotection: The final step involves deprotection to yield NCS-382 in a crystalline form.
Molecular Structure Analysis
NCS-382 features a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The compound's structure includes:
A benzoannulen moiety that plays a significant role in its interaction with GHB receptors.
Hydroxyl groups that enhance solubility and receptor affinity.
The molecular structure can be represented by the following data:
Molecular Formula: C13H12O3
InChIKey: BMZWDOKGWUKSGB-UHFFFAOYSA-N
This structural configuration is essential for its selective binding properties.
Chemical Reactions Analysis
NCS-382 undergoes various chemical reactions during its synthesis and in biological contexts:
Reduction Reactions: Key to forming intermediates in the synthesis process.
Oxidation Reactions: Utilized to modify functional groups within the molecule, enhancing its pharmacological properties.
Hydrolysis: Important for converting esters into their corresponding acids, impacting bioavailability.
The reaction conditions are critical; for instance, using borotritide for tritium labeling has been shown to improve yields significantly when performed under controlled conditions.
Mechanism of Action
NCS-382 functions primarily as an antagonist at GHB receptors, inhibiting the action of GHB, which is known to have depressant effects on the central nervous system. Its mechanism involves:
Binding Affinity: NCS-382 exhibits a higher binding affinity than GHB itself, allowing it to effectively block receptor activation.
Transport Mechanism: As a substrate for monocarboxylate transporters, it facilitates its own uptake into the brain, enhancing its efficacy as a therapeutic agent.
This dual mechanism positions NCS-382 as a promising candidate for further research in treating conditions associated with GHB.
Physical and Chemical Properties Analysis
NCS-382 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Solubility: The compound's hydroxyl groups contribute to increased solubility in aqueous environments.
Stability: While synthesized as hygroscopic crystals, stability issues during storage have been noted due to moisture sensitivity.
These properties are vital for determining formulation strategies in drug development.
Applications
NCS-382 has several scientific applications:
Neuropharmacology: It is being investigated for potential use in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Research Tool: As a selective antagonist of GHB receptors, it serves as an important tool in studying GHB-related pathways and their implications in various neurological disorders.
Therapeutic Development: Ongoing research aims to explore NCS-382's efficacy in ischemic stroke and other conditions where modulation of GHB pathways may provide therapeutic benefits.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent inhibitor of PTEN (phosphatase and tensin homolog) (IC50 = 35 nM). Displays selectivity for PTEN over cysteine-based phosphatases such as SopB, MTM, PTPβ and SAC (IC50 values are 588 nM, 4.03, 57.5 and >10 μM respectively). Increases PIP2 and PIP3 levels; also increases Akt translocation in NIH/3T3 fibroblasts. Blocks the immunosuppressant activity of IDO-activated Tregs. Promotes antitumor inflammatory response in combination with immunotherapy and enhances anticancer chemotherapy in tumor-bearing mice.
Potent and selective D4 antagonist (Ki = 8.8 nM at D4, and 1842 nM at D2). Inhibits amphetamine stimulated locomotor activity in vivo; orally active. Potent and selective dopamine D4 receptor antagonist (Ki values are 8.8 and 1842 nM at D4 and D2 receptors respectively). Reverses amphetamine-stimulated locomotion in vivo and is orally active.
Halicin is a member of the class of thiadiazoles that is 1,3,4-thiadiazol-2-amine which is substituted by a (5-nitro-1,3-thiazol-2-yl)sulfanediyl group at position 5. It is a c-Jun N-terminal kinase inhibitor (IC50 = 0.7uM) and exhibits antibacterial properties. It has a role as a c-Jun N-terminal kinase inhibitor and an antibacterial agent. It is a member of thiadiazoles, a member of 1,3-thiazoles, a primary amino compound, a C-nitro compound and an organic sulfide.
SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG;) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM). Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
Potent and reversible human cathepsin L inhibitor (IC50 = 56 nM). Displays no inhibitory activity at cathepsin G. Antimalarial; inhibits leishmaniasis.
Potent p38α inhibitor (IC50 = 9 nM). Also inhibits p38β and JNK-2 (IC50 values are 90 nM and 100 nM respectively). Displays no significant activity at p38γ, p38δ, ERK-2 and JNK-1.
Ecto-5'-nucleotidase/CD73 inhibitor. Blocks ecto-5'-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine. Reverses the doxorubicin-resistance in ecto-5'-nucleotidase-positive MDR cells (MCF7/A6 and L1210/A). Also increases rhodamine uptake and inhibits rhodamine efflux from ecto-5'-nucleotidase-positive MDR cells. Vasoconstrictor.